6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol
Overview
Description
6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes, such as phosphodiesterases (PDEs), which are involved in the regulation of intracellular levels of cyclic nucleotides . This interaction can modulate cellular signaling pathways and affect various physiological processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which play crucial roles in cell proliferation, survival, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor, particularly targeting phosphodiesterases, leading to increased levels of cyclic nucleotides within cells . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, influencing metabolic flux and metabolite levels. For instance, pyridazine derivatives are known to undergo biotransformation through oxidation, reduction, and conjugation reactions, which can affect their pharmacokinetic properties and biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, pyridazine derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-5-9(2)7-14(6-8)10-3-4-11(15)13-12-10/h3-4,8-9H,5-7H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYZNULDLPLMKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NNC(=O)C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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